

# DNL-201: A Targeted Approach to LRRK2 Inhibition in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant known genetic contributors to Parkinson's disease (PD). These mutations lead to a hyperactive kinase state, disrupting crucial cellular processes and contributing to neurodegeneration. **DNL-201** is a first-in-class, central nervous system (CNS)-penetrant small molecule inhibitor of LRRK2 kinase activity. This technical guide delineates the mechanism of action of **DNL-201**, supported by preclinical and clinical data, providing a comprehensive resource for the scientific community. Through its targeted inhibition of LRRK2, **DNL-201** has demonstrated the potential to correct downstream pathway dysregulation and restore lysosomal function, offering a promising disease-modifying therapeutic strategy for Parkinson's disease.

# The Role of LRRK2 in Parkinson's Disease Pathogenesis

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase functions.[1] Pathogenic mutations, such as the common G2019S variant, enhance its kinase activity, which is believed to be a central driver of neurodegeneration in both genetic and sporadic forms of Parkinson's disease.[2][3][4] Increased LRRK2 kinase activity is implicated in a cascade of cellular dysfunctions, including:



- Lysosomal Dysfunction: Hyperactive LRRK2 impairs the function of lysosomes, the cellular machinery responsible for waste clearance and recycling.[2][5][6][7] This impairment can lead to the accumulation of toxic protein aggregates, a hallmark of Parkinson's disease.
- Vesicular Trafficking Deficits: LRRK2 plays a role in regulating the movement of vesicles within cells. Pathogenic mutations can disrupt this process, affecting neurotransmission and other vital cellular functions.[1]
- Neuroinflammation: Aberrant LRRK2 activity has been linked to the activation of microglia and subsequent neuroinflammatory processes, which contribute to the progressive loss of dopaminergic neurons.[1][3][8]
- Alpha-Synuclein Pathology: Evidence suggests a connection between LRRK2 activity and the aggregation of alpha-synuclein, the primary component of Lewy bodies found in the brains of Parkinson's disease patients.[1][3][8]

#### **DNL-201**: Mechanism of Action

**DNL-201** is a selective, ATP-competitive inhibitor of LRRK2 kinase activity.[5][6] By binding to the ATP-binding pocket of the LRRK2 kinase domain, **DNL-201** prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This targeted inhibition is designed to normalize the pathological hyperactivity of LRRK2, thereby addressing the downstream cellular consequences.

### Signaling Pathway of LRRK2 and DNL-201 Intervention

The following diagram illustrates the core signaling pathway of LRRK2 and the point of intervention for **DNL-201**.





Click to download full resolution via product page

Caption: **DNL-201** inhibits hyperactive LRRK2, preventing Rab10 phosphorylation and downstream lysosomal dysfunction.

#### **Preclinical Evidence**

A robust preclinical data package supports the mechanism of action and therapeutic potential of **DNL-201**.

#### **In Vitro Studies**

In various cell-based assays, **DNL-201** demonstrated dose-dependent suppression of LRRK2 kinase activity.[2] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935), a marker of autophosphorylation, and of Rab10 at threonine 73 (pT73), a direct substrate of LRRK2.[5][6] Furthermore, in cellular models with LRRK2 mutations, **DNL-201** treatment restored lysosomal structure and function.[2][5][6]

#### In Vivo Studies

Studies in animal models, including rats and cynomolgus macaques, showed that **DNL-201** effectively penetrates the CNS and inhibits LRRK2 kinase activity in both the brain and peripheral tissues in a dose-dependent manner.[2][9] Chronic administration in macaques for



up to nine months was well-tolerated, with no significant adverse effects on lung or kidney function at therapeutic doses.[2][6]

## **Clinical Development of DNL-201**

**DNL-201** has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and Parkinson's disease patients, respectively.

### **Phase 1 Study in Healthy Volunteers**

A Phase 1 study involving 122 healthy volunteers demonstrated that **DNL-201** was generally safe and well-tolerated.[5][6] The study assessed single and multiple ascending doses and confirmed robust target engagement and CNS penetration.[5]

| Parameter            | Result                                                                                                                         | Citation |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------|----------|
| Participants         | 122 healthy volunteers                                                                                                         | [5][6]   |
| Dosing               | Single and multiple ascending doses                                                                                            |          |
| Safety               | Generally well-tolerated; no serious adverse events reported. Most common adverse events were headache, dizziness, and nausea. | [2]      |
| Pharmacokinetics     | Robust cerebrospinal fluid penetration observed.                                                                               | [5][6]   |
| Pharmacodynamics     | Dose-dependent inhibition of LRRK2 activity.                                                                                   | [2]      |
| Biomarker Modulation | At the highest dose, LRRK2 activity was inhibited by 90% at peak and 50% at trough blood concentrations.                       | [1]      |



#### **Phase 1b Study in Parkinson's Disease Patients**

A Phase 1b study enrolled 28 Parkinson's disease patients, including both LRRK2 mutation carriers and non-carriers.[5][6][10] This study further confirmed the safety and tolerability of **DNL-201** and its ability to engage its target and modulate downstream biomarkers.[10]

| Parameter                 | Low Dose (LD)                                                               | High Dose<br>(HD)                            | Placebo | Citation |
|---------------------------|-----------------------------------------------------------------------------|----------------------------------------------|---------|----------|
| Participants              | 9                                                                           | 12                                           | 7       | [10]     |
| Duration                  | 28 days                                                                     | 28 days                                      | 28 days | [10]     |
| Safety                    | Majority experienced no or mild treatment- emergent adverse events (TEAEs). | Majority experienced mild to moderate TEAEs. | -       | [10]     |
| Common TEAEs              | Headache,<br>Nausea                                                         | Headache,<br>Nausea                          | -       | [10]     |
| pS935 LRRK2<br>Inhibition | 50-75% inhibition at steady state                                           | 50-75% inhibition at steady state            | -       | [10]     |
| Urinary BMP<br>Reduction  | Dose-dependent reduction                                                    | Dose-dependent reduction                     | -       | [2]      |

## **Experimental Protocols**

Detailed experimental protocols are proprietary and can be found in the supplementary materials of the cited publications. The following provides a high-level overview of the key methodologies used.

#### **LRRK2** Kinase Activity Assays

 pS935 LRRK2 and pT73 Rab10 Measurement: Western blotting or enzyme-linked immunosorbent assays (ELISA) are standard methods used to quantify the phosphorylation



status of LRRK2 and Rab10 in peripheral blood mononuclear cells (PBMCs) and brain tissue homogenates. These assays utilize specific antibodies that recognize the phosphorylated forms of the target proteins.

### **Lysosomal Function Assessment**

Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid enriched in the
internal vesicles of lysosomes, and its levels in urine are considered a biomarker of
lysosomal function.[6] Urinary BMP levels are typically quantified using liquid
chromatography-mass spectrometry (LC-MS). A reduction in urinary BMP is consistent with
the modulation of lysosomal pathways.[2]

### **DNL-201** Pharmacokinetic Analysis

 LC-MS/MS: The concentration of DNL-201 in plasma and cerebrospinal fluid (CSF) is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules in biological matrices.

The following diagram outlines the general workflow for assessing **DNL-201**'s effects in a clinical setting.





Click to download full resolution via product page

Caption: Workflow for clinical evaluation of **DNL-201** in Parkinson's disease patients.

#### **Conclusion and Future Directions**

**DNL-201** has demonstrated a clear mechanism of action by potently and selectively inhibiting LRRK2 kinase activity. Preclinical and clinical studies have provided strong evidence of target engagement in both the periphery and the CNS, leading to the modulation of downstream pathways implicated in Parkinson's disease pathogenesis. The observed effects on lysosomal biomarkers further support the hypothesis that LRRK2 inhibition can correct lysosomal dysfunction.[5][11]

While **DNL-201** was found to be generally safe and well-tolerated, Denali Therapeutics and Biogen have opted to advance a second-generation LRRK2 inhibitor, BIIB122 (formerly DNL151), into later-stage clinical trials due to its pharmacological properties allowing for more flexible dosing.[2] Nevertheless, the data generated from the **DNL-201** program have been



instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease and have provided proof-of-concept for this therapeutic modality.[2] Further clinical development of LRRK2 inhibitors holds the promise of delivering a much-needed disease-modifying therapy for individuals with Parkinson's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. alzforum.org [alzforum.org]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]
- 5. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontlinegenomics.com [frontlinegenomics.com]
- 8. Pathways linking genetic and idiopathic Parkinson's disease LRRK2 Neurotorium [neurotorium.org]
- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 10. | BioWorld [bioworld.com]
- 11. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- To cite this document: BenchChem. [DNL-201: A Targeted Approach to LRRK2 Inhibition in Parkinson's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612096#dnl-201-mechanism-of-action-in-parkinson-s-disease]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com